molecular formula C6H10N2O2 B12001584 2-Oxopiperidine-3-carboxamide

2-Oxopiperidine-3-carboxamide

Cat. No.: B12001584
M. Wt: 142.16 g/mol
InChI Key: INRMRRAPWZVXTQ-UHFFFAOYSA-N
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Description

2-Oxopiperidine-3-carboxamide is a chemical compound with a piperidine ring structure, featuring a ketone group at the second position and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopiperidine-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-aminopiperidine, the compound can be synthesized by reacting it with an appropriate acylating agent, followed by oxidation to introduce the ketone functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

2-Oxopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-oxopiperidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

2-Oxopiperidine-3-carboxamide can be compared with other similar compounds, such as:

    2-Oxopiperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which can influence its reactivity and biological activity.

    2-Oxopiperidine-3-carboxylate esters: These esters have different substituents on the carboxyl group, affecting their solubility and stability.

    Piperidine derivatives: Other piperidine derivatives with different functional groups at various positions can have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer particular reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-Oxopiperidine-3-carboxamide, also known as HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), is a compound that has garnered attention for its significant biological activities, particularly in the context of neuroprotection and cancer treatment. This article explores the biological activity of HIOC, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

HIOC functions primarily as a selective activator of the TrkB receptor, which is a key player in the brain-derived neurotrophic factor (BDNF) signaling pathway. This pathway is crucial for neuronal survival, growth, and differentiation. HIOC's ability to activate TrkB receptors enhances neuroprotective effects, particularly in models of ocular injury and neurodegeneration .

Key Mechanisms:

  • TrkB Activation : HIOC promotes phosphorylation of TrkB and downstream signaling molecules such as Akt, which are involved in cell survival and anti-apoptotic processes .
  • Neuroprotection : In models of optic nerve injury, HIOC has been shown to preserve visual function by protecting retinal ganglion cells (RGCs) from apoptosis .

Biological Activity in Cancer

Research indicates that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against MKN45 gastric cancer cells, with IC50 values ranging from 0.57 to 16 μM .

Table 1: Cytotoxic Activity of HIOC Derivatives

CompoundCancer Cell LineIC50 (μM)
HIOCMKN450.57
Compound AHeLa5.0
Compound BHCT-11612.0
Compound CA5498.5

Case Studies

Several studies have highlighted the efficacy of HIOC in experimental models:

  • Ocular Blast Injury Model :
    • Mice treated with HIOC showed significant preservation of visual function after exposure to blast-induced ocular trauma.
    • The treatment resulted in improved contrast sensitivity and visual acuity compared to vehicle-treated controls .
  • Optic Nerve Crush Model :
    • In a study involving optic nerve crush in mice, HIOC administration led to a notable reduction in RGC loss.
    • The protective effect was statistically significant when compared to control groups receiving phosphate-buffered saline (PBS) .

Pharmacological Potential

The pharmacological profile of HIOC suggests potential applications beyond neuroprotection:

  • Neurodegenerative Diseases : Given its ability to activate the TrkB pathway, HIOC may be beneficial in treating conditions like Alzheimer's disease or traumatic brain injuries where neuroprotection is critical.
  • Cancer Therapy : The cytotoxic properties against various cancer cell lines indicate that HIOC or its derivatives could serve as a basis for developing new anticancer agents.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-2-1-3-8-6(4)10/h4H,1-3H2,(H2,7,9)(H,8,10)

InChI Key

INRMRRAPWZVXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C(=O)N

Origin of Product

United States

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